Rupatadine
Overview
Description
Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used to treat allergies . It was discovered and developed by Uriach and is marketed as Rupafin and under several other trade names . It is used for the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older .
Synthesis Analysis
Rupatadine is synthesized by phase transfer catalysed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali . Another synthesis method involves adding Loratadine, sodium hydroxide, dehydrated alcohol, and purified water in a reaction flask and conducting a temperature rising reflux reaction under nitrogen protection .Molecular Structure Analysis
Rupatadine has a molecular formula of C26H26ClN3 and a molar mass of 415.97 g/mol . The IUPAC name for Rupatadine is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .Physical And Chemical Properties Analysis
Rupatadine has a molecular weight of 416.0 g/mol and a chemical formula of C26H26ClN3 . It is rapidly absorbed with a Tmax of 1 h .Scientific Research Applications
1. Allergic Disorders Management
Rupatadine is extensively researched for its efficacy in managing allergic disorders. It's a selective oral histamine H1-receptor antagonist with additional platelet-activating factor (PAF) antagonist activity. Clinical trials demonstrate its effectiveness in treating seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) in patients aged 12 years and above. Rupatadine shows rapid onset and prolonged activity, significantly improving allergic rhinitis symptoms and providing comparable symptom control to loratadine, desloratadine, cetirizine, or ebastine (Keam & Plosker, 2007).
2. Pharmacological Profile in Allergic Treatment
Rupatadine's pharmacological profile as a non-sedating, selective, and long-acting drug with strong antagonist activity towards both histamine H1 receptors and PAF receptors makes it effective for adult and adolescent patients suffering from intermittent and persistent allergic rhinitis and chronic idiopathic urticaria. Its efficacy is comparable to other antihistamines like ebastine, cetirizine, and desloratadine (Picado, 2006).
3. Safety and Cognitive Function
Rupatadine's safety profile has been a subject of various studies. It has been found safe and well-tolerated in patients over 2 years old, without central nervous system or cardiovascular effects. It can be taken with or without food. A study focusing on healthy Japanese subjects indicated that rupatadine, even at higher doses, does not impair cognitive functioning (González-Núñez, Bachert, & Mullol, 2016).
4. Application in Asthma Models
Rupatadine's effect in pulmonary fibrosis was explored in a murine model of chronic asthma. The study revealed its potential in attenuating histologic changes associated with chronic asthma, suggesting its broader application beyond allergic disorders (Tuncel et al., 2013).
5. Role in Pulmonary Fibrosis
Rupatadine was investigated for its efficacy in bleomycin- and silica-induced pulmonary fibrosis in rodents. It showed promising results in reducing inflammation, fibrosis,and epithelial-mesenchymal transformation in the lung tissue. This study highlights rupatadine's potential as a novel therapeutic agent for pulmonary fibrosis, emphasizing its role in attenuating the platelet-activating factor-mediated senescence response (Lv et al., 2013).
properties
IUPAC Name |
13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZYKBABMWJHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166534 | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rupatadine | |
CAS RN |
158876-82-5 | |
Record name | Rupatadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158876-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rupatadine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rupatadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Rupatadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194-201 | |
Record name | Rupatadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11614 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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